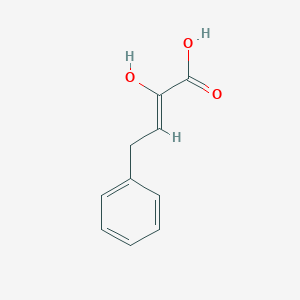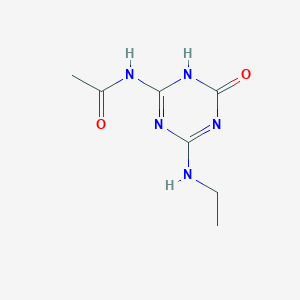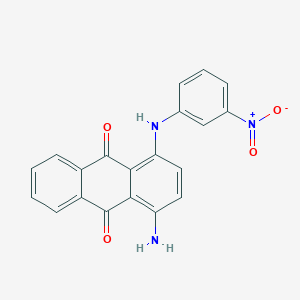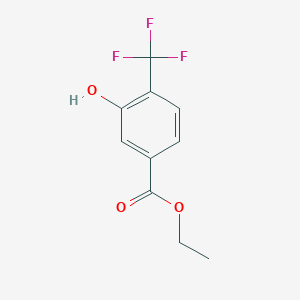
tert-Butyl(4-fluorobutyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl(4-fluorobutyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group that can be removed under specific conditions.
准备方法
Synthetic Routes and Reaction Conditions
tert-Butyl(4-fluorobutyl)carbamate can be synthesized through the reaction of 4-fluorobutylamine with di-tert-butyl dicarbonate. The reaction typically occurs in the presence of a base such as sodium carbonate or cesium carbonate, and a catalyst like tetrabutylammonium bromide. The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the carbamate through nucleophilic substitution .
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
化学反应分析
Types of Reactions
tert-Butyl(4-fluorobutyl)carbamate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-fluorobutylamine and tert-butyl alcohol.
Oxidation: Oxidative conditions can lead to the formation of corresponding carbamoyl derivatives.
Substitution: The fluorine atom in the 4-fluorobutyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 4-fluorobutylamine and tert-butyl alcohol.
Oxidation: Carbamoyl derivatives.
Substitution: Substituted 4-butyl derivatives.
科学研究应用
tert-Butyl(4-fluorobutyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: Employed in the modification of biomolecules to study their functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals
作用机制
The mechanism of action of tert-Butyl(4-fluorobutyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, making the carbamate resistant to hydrolysis under mild conditions. The compound can be deprotected under acidic conditions, where the tert-butyl group is cleaved, releasing the free amine .
相似化合物的比较
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the 4-fluorobutyl group.
tert-Butyl(4-bromobutyl)carbamate: Contains a bromine atom instead of fluorine.
tert-Butyl(4-chlorobutyl)carbamate: Contains a chlorine atom instead of fluorine.
Uniqueness
tert-Butyl(4-fluorobutyl)carbamate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its bromine and chlorine counterparts. This makes it particularly useful in specific synthetic applications where the fluorine atom’s properties are advantageous .
属性
分子式 |
C9H18FNO2 |
|---|---|
分子量 |
191.24 g/mol |
IUPAC 名称 |
tert-butyl N-(4-fluorobutyl)carbamate |
InChI |
InChI=1S/C9H18FNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7H2,1-3H3,(H,11,12) |
InChI 键 |
QUUJNCOQTBCHJX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCCCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone](/img/structure/B13131364.png)

